2-Nitro-4-propylaniline
Description
Contextualization within Nitroaniline Derivative Chemistry
Nitroanilines are derivatives of aniline (B41778) that contain a nitro group. wikipedia.org The position of the nitro and other substituent groups on the benzene (B151609) ring significantly influences the chemical reactivity and physical properties of the molecule. In 2-Nitro-4-propylaniline, the nitro group is positioned ortho to the amino group, and the propyl group is in the para position. This specific arrangement of functional groups imparts unique characteristics to the compound, distinguishing it from other nitroaniline isomers. The electron-withdrawing nature of the nitro group and the electron-donating and steric effects of the amino and propyl groups create a distinct electronic environment on the aromatic ring, which governs its reactivity in various chemical transformations. acs.orgkochi-tech.ac.jp
Significance as a Foundational Building Block and Synthetic Intermediate
This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of organic compounds. kochi-tech.ac.jp Its functional groups, the amino and nitro moieties, are readily transformable into other functionalities, allowing for the construction of more complex molecular architectures. For instance, the nitro group can be reduced to an amino group, and the existing amino group can be diazotized and replaced, opening pathways to a diverse range of derivatives. This versatility makes this compound a valuable precursor in the development of pharmaceuticals, dyes, and other functional materials. wikipedia.org
Current Research Landscape and Emerging Trajectories
Current research involving this compound and its derivatives is focused on exploring their potential in various fields of chemistry. Scientists are investigating new synthetic methodologies to produce these compounds more efficiently and with greater control over their structure. kochi-tech.ac.jp Furthermore, the unique electronic and structural features of these molecules are being leveraged to design novel materials with specific optical, electronic, or biological properties. The exploration of their utility in areas such as medicinal chemistry and materials science continues to be an active area of investigation.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various synthetic procedures.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.207 g/mol synquestlabs.com |
| CAS Number | 103796-01-6 synquestlabs.com |
Synthesis and Manufacturing
The synthesis of this compound can be approached through various methods, often involving multi-step sequences. A common strategy involves the nitration of a substituted aniline precursor.
For example, a general approach to synthesizing substituted nitroanilines involves the nitration of an appropriately substituted aniline. In the case of this compound, this could potentially start from 4-propylaniline (B1194406). The nitration of 4-propylaniline would likely yield a mixture of isomers, and the desired 2-nitro product would need to be separated. chemicalbook.com
Another synthetic route could involve the N-propylation of 2-nitro-4-fluoroaniline. This type of nucleophilic aromatic substitution reaction, where the fluorine atom is displaced by propylamine, is a known method for preparing N-alkylated nitroanilines. google.comsynquestlabs.com
Chemical Reactivity and Functional Group Transformations
The chemical behavior of this compound is largely dictated by its three functional groups: the amino group, the nitro group, and the propyl group on the aromatic ring.
The amino group can undergo typical reactions of aromatic amines, such as acylation and diazotization. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. A key transformation of the nitro group is its reduction to an amino group, which can be achieved using various reducing agents. This conversion is a critical step in the synthesis of diamine derivatives, which are valuable intermediates.
Applications in Organic Synthesis
The utility of this compound lies in its role as an intermediate for the synthesis of more elaborate molecules. Its derivatives have been explored for various applications.
For instance, substituted nitroanilines are precursors to a range of compounds, including those with potential biological activity. The transformation of the nitro and amino groups allows for the introduction of diverse functionalities, leading to the creation of libraries of compounds for screening in drug discovery programs. Additionally, nitroaniline derivatives are used in the synthesis of dyes and pigments. nih.govwikipedia.org
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show distinct signals for the aromatic protons, the protons of the propyl group, and the amine protons. ¹³C NMR would provide information on the carbon skeleton of the molecule. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and C-H and C=C stretching of the aromatic ring and propyl group would be observed. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm its structure. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-propylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-7-4-5-8(10)9(6-7)11(12)13/h4-6H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACSJWZBISFLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Investigations of 2 Nitro 4 Propylaniline and Its Electronic Structure
Quantum Chemical Calculation Methodologies
The foundation of modern computational chemistry lies in a hierarchy of methods designed to solve the electronic Schrödinger equation approximately. For a molecule like 2-Nitro-4-propylaniline, these methods range from the computationally efficient Density Functional Theory to the more demanding but often more accurate ab initio wave function methods.
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable balance of accuracy and computational cost. acs.orgmdpi.com This approach is based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. mdpi.com Functionals, which are approximations for the exchange and correlation energy, are a key component of DFT. mdpi.com
For substituted anilines, DFT methods, particularly those using hybrid functionals like B3LYP, are widely applied to optimize molecular geometry and calculate electronic properties. nih.gov In the case of this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino (-NH₂) and propyl (-C₃H₇) groups significantly influences the geometry and electronic distribution of the benzene (B151609) ring. acs.org DFT is also used to calculate the total energy of the molecule, which is crucial for determining its stability and the energetics of potential reactions. mdpi.com
Table 1: Representative DFT Calculation Parameters for Aniline (B41778) Derivatives This table illustrates typical computational setups used for molecules similar to this compound, as specific data for the target molecule is not extensively published.
| Parameter | Typical Value/Method | Purpose | Reference |
|---|---|---|---|
| Functional | B3LYP, PBE0, M06-2X | Approximates exchange-correlation energy | nih.govmdpi.com |
| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Describes the atomic orbitals of the system | mdpi.comnih.gov |
| Task | Geometry Optimization | Finds the lowest energy molecular structure | nih.gov |
| Solvent Model | PCM (Polarizable Continuum Model) | Simulates the effect of a solvent on the molecule | mdpi.com |
The Hartree-Fock (HF) method is a fundamental ab initio (from first principles) approach that solves the Schrödinger equation without empirical parameters. pku.edu.cngithub.io It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field created by all other electrons. libretexts.orgaston.ac.uk While HF theory provides a valuable starting point and qualitative insights, it systematically neglects a portion of the electron correlation, which can be critical for quantitative accuracy. pku.edu.cn
To achieve higher accuracy, more advanced wave function methods are employed. These methods, often built upon the HF reference, include Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster (CC) theory (e.g., CCSD(T)). researchgate.net For instance, studies on related molecules like 4-propylaniline (B1194406) have used methods such as the Local Pair Natural Orbital Coupled-Electron Pair Approximation (LPNO-CEPA) to accurately compute the relative energies of different conformers. rsc.org While computationally intensive, these methods provide benchmark-quality data for energies and molecular properties, serving as a reference to validate the performance of more cost-effective methods like DFT. researchgate.net The Algebraic Diagrammatic Construction scheme to second order, ADC(2), is another advanced method used for calculating electronically excited states.
Analysis of Molecular Electronic Properties and Reactivity Descriptors
From the solutions of the quantum chemical calculations, a wealth of information about the molecule's electronic properties and reactivity can be extracted. Descriptors such as frontier molecular orbitals, electrostatic potential, and atomic charges provide a detailed picture of how this compound is likely to interact with other chemical species.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary participants in chemical reactions. wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.comossila.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. kg.ac.rs The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.com A large gap suggests high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. kg.ac.rsresearchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the electron-donating amino group tends to raise the HOMO energy, while the electron-withdrawing nitro group lowers the LUMO energy, which generally leads to a smaller energy gap compared to unsubstituted aniline. researchgate.net
Molecular softness is a concept related to the HOMO-LUMO gap; molecules with a small gap are considered "soft" and are more reactive. researchgate.net
Fukui Indices for Predicting Dominant Substitution Sites
Fukui indices are powerful descriptors in computational chemistry used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These indices are derived from changes in electron density as electrons are notionally added to or removed from the molecule. mdpi.com For an aromatic system like this compound, the Fukui function helps to localize the regions most susceptible to substitution.
The reactivity of a specific atomic site is indicated by the values of three main Fukui indices:
f+ : Predicts reactivity for a nucleophilic attack (where the molecule accepts an electron). A higher f+ value indicates a more favorable site for a nucleophile.
f- : Predicts reactivity for an electrophilic attack (where the molecule donates an electron). A higher f- value points to the most likely site for an electrophile to attack.
f0 : Predicts reactivity for a radical attack.
In nitro-substituted aromatic compounds, the strongly electron-withdrawing nitro group significantly influences the electron distribution and, consequently, the Fukui indices. mdpi.com Computational modeling using methods like Density Functional Theory (DFT) is employed to calculate these indices. For this compound, one would expect the calculations to reveal the directing effects of both the amino (-NH2) and nitro (-NO2) groups, as well as the alkyl (-C3H7) group. While specific experimental data for this compound is not detailed in the surveyed literature, theoretical principles allow for a prediction of its reactivity patterns.
| Fukui Index | Type of Attack Predicted | Predicted Favorable Sites on the Aromatic Ring |
|---|---|---|
| f+ | Nucleophilic Attack | Carbon atoms with reduced electron density, typically influenced by the -NO₂ group. |
| f- | Electrophilic Attack | Carbon atoms with increased electron density, primarily activated by the -NH₂ group (ortho/para positions relative to it). |
| f⁰ | Radical Attack | Sites with intermediate values of f+ and f-, often influenced by a combination of substituent effects. |
Conformational Analysis and Intermolecular Interactions
Intramolecular Hydrogen Bonding Effects on Molecular Conformation
The molecular conformation of this compound is significantly influenced by the presence of a strong intramolecular hydrogen bond. This bond forms between one of the hydrogen atoms of the amino group (-NH2) and an oxygen atom of the adjacent nitro group (-NO2). This interaction results in the formation of a stable, planar, six-membered quasi-ring, often designated as an S(6) ring motif. iucr.org
In a closely related molecule, 3-nitro-4-(propylamino)benzonitrile, a similar intramolecular N—H⋯O hydrogen bond is observed, which causes the nitro group to be essentially coplanar with the aromatic ring. nih.gov The formation of this internal hydrogen bond is a common feature in ortho-substituted nitroanilines. stackexchange.com The nitro group, being electron-withdrawing, increases the acidity of the N-H group, thereby strengthening this hydrogen bond. ruc.dk This intramolecular interaction restricts the rotation of the amino and nitro groups, imparting a more rigid and planar conformation to that portion of the molecule. This planarity can, in turn, affect the molecule's crystal packing and physical properties. stackexchange.com
Intermolecular Interactions and Crystal Packing Motifs
While a strong intramolecular hydrogen bond dominates the local conformation, the crystal packing of this compound is governed by a network of weaker intermolecular interactions. Since one of the amine hydrogens is engaged intramolecularly, the remaining N-H bond is available to form intermolecular N—H···O hydrogen bonds with the nitro group of a neighboring molecule. rsc.org
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| N—H···O | Amino Group (N-H) | Nitro Group (O) | Links molecules into chains or dimers. rsc.org |
| C—H···O | Aromatic Ring (C-H), Propyl Group (C-H) | Nitro Group (O) | Connects the primary chains into layers or a 3D network. iucr.orgnih.gov |
| O···O | Nitro Group (O) | Nitro Group (O) | Contributes to the stabilization of the crystal lattice. |
| π–π Interactions | Aromatic Ring | Aromatic Ring | Stacking of aromatic rings, contributing to packing efficiency. nih.gov |
Hirshfeld Surface Analysis for Quantifying Molecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.net By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a detailed picture of the close contacts between molecules. The analysis also generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts and provides a percentage contribution for each type of interaction to the total surface area. iucr.org
For this compound, while specific data is not present in the searched literature, analysis of structurally similar nitro-aromatic compounds provides a representative expectation of the findings. In the crystal structure of a comparable Schiff base containing a nitro group, Hirshfeld analysis revealed that the most significant contributions to crystal packing came from H···H, C···H, and O···H interactions. iucr.org This indicates that van der Waals forces between hydrogen atoms are highly prevalent. The O···H contacts directly correspond to the hydrogen bonds involving the nitro group.
| Interaction Type (Contact) | Typical Percentage Contribution | Description |
|---|---|---|
| H···H | ~37% | Represents the most extensive, yet weakest, van der Waals contacts. |
| C···H/H···C | ~31% | Indicates van der Waals interactions between carbon and hydrogen atoms. |
| O···H/H···O | ~25% | Quantifies the crucial N—H···O and C—H···O hydrogen bonding interactions. |
| Other (e.g., N···H, C···O) | <5% | Minor contributions from other close contacts within the crystal lattice. |
Mechanistic Studies and Reaction Pathways of 2 Nitro 4 Propylaniline Transformations
Nucleophilic Reactivity and Substitution Mechanisms
The electron-deficient nature of the aromatic ring in 2-nitro-4-propylaniline, primarily due to the nitro group, makes it susceptible to nucleophilic attack. kochi-tech.ac.jp This is a key aspect of its chemistry, leading to various substitution reactions.
Mechanistic Investigations of Nitro-Substituted Aromatic Amination
The amination of nitroarenes, a class of compounds to which this compound belongs, can proceed through several mechanistic pathways. One significant pathway is the oxidative nucleophilic substitution of hydrogen (ONSH). acs.orgacs.org In this process, a nucleophile, such as an aniline (B41778), attacks the electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. acs.orgacs.org This transformation is notable as it allows for the formation of new carbon-nitrogen bonds directly on the aromatic ring without the need for a pre-existing leaving group. acs.org
The reaction is often carried out in the presence of a strong base and can proceed under open-air conditions, with molecular oxygen often playing the role of the oxidant. acs.orgacs.org The process is considered an alternative to more traditional cross-coupling reactions like the Buchwald-Hartwig amination. acs.org
Role of Nitrogen Radicals and Nitrobenzene (B124822) Complex Radicals in Reaction Pathways
Recent studies have highlighted the importance of radical intermediates in the amination of nitroaromatic compounds. nih.gov Nitrogen-centered radicals are versatile intermediates that can be involved in various bond-forming reactions. rsc.orgnih.gov In the context of nitrobenzene derivatives, a proposed mechanism involves the generation of a nitrogen radical from an amine precursor. nih.gov
This nitrogen radical can then interact with the nitroaromatic compound. One proposed pathway involves the formation of a nitrobenzene complex radical. nih.gov The coupling of these radical species can lead to the formation of the aminated product. This radical-mediated pathway offers a different mechanistic perspective compared to the purely ionic pathways and can be influenced by factors such as the presence of oxidants and the reaction conditions. nih.gov
Dianion Pathway and Oxidative Steps in Nucleophilic Substitution
For the ONSH mechanism, computational and mechanistic studies have provided support for a dianion pathway. acs.orgresearchgate.net This pathway involves the initial formation of a σH adduct, where the nucleophile adds to the aromatic ring. d-nb.info In the presence of a strong base, this adduct can be deprotonated to form a dianionic intermediate. researchgate.net
Electrophilic Reactivity and Regioselective Considerations
While the nitro group deactivates the ring towards electrophilic attack, the powerful activating and directing effects of the amino group still allow for electrophilic aromatic substitution (EAS) reactions to occur. wikipedia.orgbyjus.com The outcome of these reactions is governed by the combined influence of all substituents on the aromatic ring.
Directing Effects of Nitro and Propylamino Substituents in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. savemyexams.comlibretexts.org The amino group is a strong activating group and an ortho-, para-director. scispace.comrsc.orgwikipedia.org This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the attack at these positions. wikipedia.org
Conversely, the nitro group is a strong deactivating group and a meta-director. savemyexams.comscispace.comrsc.org It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient nitro-substituted carbon. wikipedia.org
In this compound, these directing effects are in opposition. The amino group at position 1 directs incoming electrophiles to positions 2 (ortho) and 4 (para). The nitro group at position 2 directs to position 4 (meta to the nitro group) and 6 (ortho to the amino group). The propyl group at position 4 is a weak activating group and an ortho-, para-director. Therefore, it directs to positions 3 and 5. The powerful ortho-, para-directing effect of the amino group generally dominates, directing the electrophile to the positions ortho and para to it. However, the position para to the amino group is already occupied by the propyl group. The positions ortho to the amino group are at C2 (occupied by the nitro group) and C6. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the amino group and meta to the nitro group.
Steric and Electronic Influences on Reaction Outcomes
Both steric and electronic factors play a crucial role in determining the final product distribution in electrophilic substitution reactions. worktribe.com
Electronic Effects: The electron-donating amino group significantly increases the electron density at the ortho and para positions, making them electronically favorable for electrophilic attack. scispace.comrsc.org The electron-withdrawing nitro group reduces the electron density, particularly at the ortho and para positions relative to itself, thus deactivating the ring. scispace.comrsc.org
Steric Effects: The propyl group at the 4-position and the nitro group at the 2-position can sterically hinder the approach of an electrophile to the adjacent positions. For instance, attack at the C3 or C5 positions might be sterically hindered by the adjacent propyl and nitro groups. Alkyl substituents at the 2-position of anilines can lead to a significant reduction in reactivity due to steric hindrance. worktribe.com
The interplay of these effects dictates the regioselectivity. While the amino group strongly activates the ortho and para positions, the substitution pattern of this compound leads to a more complex outcome where the electronically favored positions might be sterically inaccessible.
Below is an interactive data table summarizing the directing effects of the substituents in this compound:
| Substituent | Position | Electronic Effect | Directing Effect |
| Amino (-NH2) | 1 | Activating | Ortho, Para |
| Nitro (-NO2) | 2 | Deactivating | Meta |
| Propyl (-C3H7) | 4 | Weakly Activating | Ortho, Para |
Chemistry of the Nitro Group and Aniline Moiety
The chemical reactivity of this compound is dominated by the functional groups attached to the benzene ring: the nitro group (-NO₂) and the aniline moiety (-NH₂). These groups confer distinct chemical properties and allow for a range of transformations, enabling the synthesis of various derivatives.
Reduction of the Nitro Group and Formation of Reactive Intermediates
The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds. This process involves a six-electron reduction to convert the nitro group into a primary amino group, proceeding through several reactive intermediates. nih.gov
The reduction pathway can occur via successive two-electron steps. The initial step reduces the nitro group (NO₂) to a nitroso group (-NO). This is followed by a rapid reduction to a hydroxylamino intermediate (-NHOH), which is then further reduced to the final amino group (-NH₂). nih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso compound difficult to isolate under many reaction conditions. nih.gov
These intermediates, particularly the N-hydroxylamino derivative, are reactive species. They can undergo further reactions, such as conjugation with acetate (B1210297) or sulfate, which can lead to the formation of highly reactive nitrenium ions. nih.gov
A variety of reagents can be employed to achieve the reduction of aromatic nitro groups. The choice of reagent can be critical, as some methods are milder and more selective than others. Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Description | Selectivity Notes |
|---|---|---|
| H₂ / Pd/C | Catalytic hydrogenation with palladium on carbon is a highly effective and common method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com | Highly efficient but can also reduce other functional groups like alkenes and alkynes. libretexts.org |
| H₂ / Raney Nickel | Raney Nickel is another effective catalyst for hydrogenation. commonorganicchemistry.com | Often used when trying to avoid the dehalogenation of aryl halides, which can occur with Pd/C. commonorganicchemistry.com |
| Fe / HCl or Acetic Acid | Iron metal in the presence of an acid is a classic and mild method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com | Provides a mild method that can often be used in the presence of other reducible groups. commonorganicchemistry.com |
| Sn / HCl | Tin metal in hydrochloric acid is another widely used method for reducing nitroarenes. | A reliable method for converting nitro groups to amines. |
| SnCl₂ | Tin(II) chloride offers a mild reduction method. masterorganicchemistry.com | Can be used in non-aqueous, pH-neutral systems. masterorganicchemistry.com |
| Zn / Acid | Zinc metal under acidic conditions provides a mild reduction pathway. commonorganicchemistry.com | Useful for reducing nitro groups to amines in the presence of other sensitive functionalities. commonorganicchemistry.com |
| Sodium Borohydride (B1222165) (NaBH₄) / Catalyst | Sodium borohydride alone does not typically reduce nitro groups, but its reactivity is greatly enhanced by the addition of transition metal catalysts like Ni(OAc)₂·4H₂O. orientjchem.org | The combination allows for rapid and efficient reduction under mild conditions, often at room temperature. orientjchem.org |
This table presents a summary of common laboratory reagents for the reduction of nitroarenes to amines.
The reduction of the second nitro group in dinitro compounds can sometimes be hindered after the first reduction, as the newly formed electron-donating amino group may impede further reduction of the remaining nitro group. nih.gov In the context of this compound, this transformation would yield 4-propyl-1,2-phenylenediamine, a key precursor for various heterocyclic compounds.
Diazotization of the Aniline Moiety and Derivative Formation
The primary amino group of the aniline moiety allows this compound to undergo diazotization. This reaction converts the aromatic amine into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups onto the aromatic ring. masterorganicchemistry.com
The reaction is typically carried out by treating the aniline derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.comchemicalnote.com
The mechanism involves several steps:
Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a molecule of water to form the nitrosonium ion (NO⁺), a potent electrophile. masterorganicchemistry.com
N-Nitrosation: The lone pair of electrons on the primary amine of the aniline attacks the nitrosonium ion, forming an N-N bond and yielding a protonated N-nitrosamine. masterorganicchemistry.comchemicalnote.com
Deprotonation and Tautomerization: Deprotonation gives the neutral N-nitrosamine, which then tautomerizes to a diazohydroxide. unacademy.com
Formation of the Diazonium Ion: The hydroxyl group of the diazohydroxide is protonated by the acid, creating a good leaving group (H₂O). The subsequent loss of water results in the formation of the stable aromatic diazonium ion (Ar-N₂⁺). masterorganicchemistry.comunacademy.com
The resulting diazonium salt of this compound is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂) and can be replaced by various nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.comresearchgate.net
Table 2: Representative Transformations of Aryl Diazonium Salts
| Reagent(s) | Product Functional Group | Reaction Name/Type |
|---|---|---|
| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |
| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |
| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |
| H₂O, heat | -OH (Hydroxy) | Hydrolysis |
| HBF₄, then heat | -F (Fluoro) | Schiemann Reaction |
| KI | -I (Iodo) | Iodination |
This table illustrates common synthetic routes to form various derivatives from an aryl diazonium salt intermediate. masterorganicchemistry.com
In the case of dinitroanilines, diazotization in an aqueous solution can sometimes be accompanied by the replacement of a nitro group with a hydroxyl group. vaia.com This highlights the high reactivity of the intermediates formed under these conditions.
Conjugate Addition Reactions Involving Nitrated Aromatic Systems
Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. It involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated system (a Michael acceptor). masterorganicchemistry.comorganic-chemistry.org This reactivity can be extended to aromatic systems that are rendered sufficiently electrophilic by the presence of strong electron-withdrawing groups. makingmolecules.com
The nitro group is one of the most powerful electron-withdrawing groups. When attached to an aromatic ring, it strongly polarizes the π-electron system, making the ring electron-deficient and susceptible to nucleophilic attack. This activation transforms the nitrated aromatic system into a Michael acceptor. makingmolecules.com
The general mechanism for conjugate addition to an activated system involves:
Nucleophilic Attack: A nucleophile adds to the β-carbon of the conjugated system. jove.com In a nitrated aromatic ring, this corresponds to attack at a carbon atom that is ortho or para to the nitro group.
Intermediate Formation: The attack breaks a π-bond, and the negative charge is delocalized onto the electron-withdrawing group, forming a stabilized enolate or a similar anionic intermediate (a Meisenheimer complex in the case of aromatic substitution). masterorganicchemistry.com
Protonation: The intermediate is subsequently protonated to yield the final addition product. jove.com
While the aniline moiety in this compound is an electron-donating group, the powerful electron-withdrawing effect of the ortho-nitro group can still render the aromatic ring susceptible to certain nucleophilic addition reactions. However, the nucleophilicity of the aniline nitrogen itself is significantly reduced by the nitro group, making reactions at the amine, such as Michael additions of the aniline, less favorable compared to non-nitrated anilines. semnan.ac.irtandfonline.com The primary reactivity in this class of reactions for this compound involves the aromatic ring acting as the electrophile due to activation by the nitro substituent.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Nitro 4 Propylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Nitro-4-propylaniline, ¹H-NMR spectroscopy provides definitive information about the number, environment, and connectivity of hydrogen atoms.
The expected ¹H-NMR spectrum of this compound would display distinct signals corresponding to the protons of the propyl group and the aromatic ring. The electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group exert significant influence on the chemical shifts of the aromatic protons. The -NH₂ group typically shields adjacent protons, shifting their signals upfield, while the -NO₂ group deshields them, causing a downfield shift.
The propyl group protons would appear as a triplet for the terminal methyl (-CH₃) group, a sextet for the adjacent methylene (B1212753) (-CH₂-) group, and a triplet for the methylene group attached to the aromatic ring. The aromatic region would show three distinct signals corresponding to the protons at positions 3, 5, and 6. The proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing furthest downfield. The proton ortho to the amino group (H-3) and meta to the propyl group would be significantly influenced by both. The protons at positions 5 and 6 would also show characteristic splitting patterns based on their coupling with neighboring protons.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H-3 | ~8.0 | d |
| Aromatic H-5 | ~7.2 | dd |
| Aromatic H-6 | ~6.8 | d |
| -NH₂ | ~6.0 | br s |
| Ar-CH₂- | ~2.5 | t |
| -CH₂-CH₂- | ~1.6 | sext |
| -CH₃ | ~0.9 | t |
Note: Predicted values are based on analogous structures like 2-nitroaniline (B44862) and 4-propylaniline (B1194406). Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and analyze the vibrational modes of a molecule.
The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic and would produce strong bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. Aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar bonds which are often weak in the IR spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| C-H Aromatic Stretch | Ar-H | 3000 - 3100 |
| C-H Aliphatic Stretch | Propyl (-C₃H₇) | 2850 - 2960 |
| C=C Aromatic Stretch | Benzene (B151609) Ring | 1450 - 1600 |
| N-O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1550 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The UV-Vis spectrum of this compound is characterized by the presence of strong chromophores: the nitro group, the amino group, and the benzene ring.
The interaction between the electron-donating amino group and the electron-withdrawing nitro group through the π-system of the benzene ring leads to a significant intramolecular charge transfer (ICT) band. researchgate.net This ICT transition, typically a π → π* transition, results in a strong absorption band at a relatively long wavelength (λmax) in the near-UV or visible region. The position and intensity of this band can be sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net A second absorption band at a shorter wavelength, corresponding to local excitations within the benzene ring or the nitro group, may also be observed. For similar nitroaniline compounds, absorption maxima are often observed in the range of 350-400 nm. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information from its fragmentation pattern. The molecular formula for this compound is C₉H₁₂N₂O₂, corresponding to a molecular weight of approximately 180.21 g/mol .
In an electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would be characteristic of nitroaromatic compounds and alkylbenzenes. Key fragmentation pathways would likely include:
Loss of the nitro group: A prominent peak corresponding to the loss of NO₂ (46 Da), resulting in a fragment ion at m/z 134.
Loss of NO: A peak from the loss of NO (30 Da) to give an ion at m/z 150.
Cleavage of the propyl group: Benzylic cleavage, the loss of an ethyl radical (•C₂H₅, 29 Da), would lead to a stable ion at m/z 151. Loss of the entire propyl group is also possible.
Aromatic ring fragmentation: Subsequent fragmentation of the phenyl ring can lead to smaller charged species. youtube.com
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment |
|---|---|
| 180 | [M]⁺ (Molecular Ion) |
| 151 | [M - C₂H₅]⁺ |
| 150 | [M - NO]⁺ |
X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and unit cell dimensions.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaniline derivatives. chromatographyonline.comthermofisher.com A reversed-phase HPLC method is typically employed for the purity assessment of this compound.
This method would likely utilize a C18 stationary phase column, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer would be used. The separation is achieved by gradient elution, where the proportion of the organic solvent is gradually increased. Detection is commonly performed using a UV-Vis detector set at the λmax of the compound's ICT band, ensuring high sensitivity and selectivity. The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area provides quantitative information about its concentration and purity. sielc.comresearchgate.net
Table 4: Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with potential acid modifier like formic acid) |
| Elution | Gradient |
| Flow Rate | ~1.0 mL/min |
| Detection | UV-Vis at λmax (~380 nm) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a definitive method for its identification and quantification. synhet.com The technique is well-suited for separating this compound from complex matrices and from its isomers or related compounds.
The analysis of nitroaniline compounds by GC can present challenges due to their polarity and thermal lability. thermofisher.com The presence of both a nitro group and an amino group on the aromatic ring can lead to peak tailing and adsorption on the column, which can affect resolution and sensitivity. uw.edu.pl Therefore, careful optimization of GC parameters, including the choice of capillary column, temperature programming, and injection technique, is crucial for achieving symmetric peak shapes and reproducible results. uw.edu.plchromforum.org For polar compounds like nitroanilines, using an inert system, including the injection liner, is often recommended to prevent analyte degradation and interaction. chromforum.org
Research on compounds structurally similar to this compound, such as other nitroaniline derivatives, provides insight into effective analytical conditions. Capillary columns with a non-polar or mid-polarity stationary phase, such as those based on 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-1), are commonly employed for the separation of these analytes. uw.edu.pl
A typical GC-MS method for a related compound, 4-Methoxy-2-nitroaniline, utilizes a DB-5 capillary column with a programmed oven temperature. The initial temperature is held to allow for the elution of volatile components before a gradual ramp-up to a higher temperature to elute the analytes of interest. Helium is a common carrier gas, and the mass spectrometer is operated in electron ionization (EI) mode for detection and identification. While specific retention time data for this compound is not extensively published, it can be determined experimentally under defined chromatographic conditions.
The following interactive table summarizes typical gas chromatography parameters that could be adapted for the analysis of this compound, based on established methods for related nitroaromatic compounds. uw.edu.pl
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial Temp: 80°C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Final Hold: Hold at 280 °C for 10 min | |
| Detector | Mass Spectrometer (MS) |
| MS Interface Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Applications in Materials Science and Advanced Chemical Synthesis
Polymer Chemistry and Functional Material Development
The presence of a polymerizable aniline (B41778) core makes 2-Nitro-4-propylaniline a valuable monomer for creating functional polymers with tailored properties. The substituents on the aromatic ring significantly influence the characteristics of the resulting polymer.
Synthesis of Advanced Polymeric Materials (e.g., Poly(N-propylaniline) nanoparticles)
Substituted anilines, including this compound, can be polymerized to form advanced polymeric materials. The primary method for this transformation is oxidative polymerization, which can be carried out either chemically or electrochemically. acs.orgmetu.edu.tr In a typical chemical synthesis, the monomer is oxidized using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. metu.edu.tr The polymerization of this compound would result in a substituted polyaniline, where the propyl and nitro groups are appended to the polymer backbone.
The synthesis conditions can be controlled to produce materials with specific morphologies, such as nanoparticles. The formation of these nanostructures is often achieved through methods like emulsion polymerization or by using soft templates during the synthesis process. The resulting nanoparticles can exhibit unique properties compared to the bulk material due to their high surface-area-to-volume ratio.
Utilization of Functional Groups for Cross-linking Reactions
The functional groups on the this compound monomer unit are instrumental in forming cross-linked polymer networks. Cross-linking involves chemically joining polymer chains with covalent bonds, which enhances the material's mechanical strength, thermal stability, and chemical resistance.
The primary amine (-NH2) group on the aniline ring is a key site for cross-linking reactions. It can react with a variety of homobifunctional or heterobifunctional cross-linking agents. Furthermore, the nitro (-NO2) group can be chemically reduced to a second primary amine group. This conversion provides an additional reactive site, enabling a higher degree of cross-linking and the creation of a more robust and densely networked polymeric material.
Development of Materials with Enhanced Mechanical and Electronic Properties
The substituents on the aniline monomer directly impact the final properties of the polymer. The presence of groups on the benzene (B151609) ring can alter the polymer's solubility, conductivity, and thermal stability.
Electronic Properties: The electrical conductivity of polyaniline is a key feature. Substituents, however, tend to decrease this conductivity. nih.gov The electron-withdrawing nature of the nitro group in this compound can decrease the electron density on the polymer backbone, potentially lowering conductivity. The propyl group, while electron-donating, can cause steric hindrance, disrupting the planarity of the polymer chains and thereby reducing charge carrier mobility and conductivity. nih.gov
Mechanical and Physical Properties: While substituents may lower conductivity, they often improve processability by increasing the polymer's solubility in common organic solvents. The propyl group, in particular, enhances solubility, which is a major advantage over unsubstituted polyaniline that is notoriously difficult to process. This improved solubility allows for the casting of films and the creation of materials with potentially enhanced mechanical flexibility.
The table below summarizes the general effects of different types of substituents on the properties of polyaniline.
| Substituent Type | Effect on Solubility | Effect on Conductivity | Rationale |
| Electron-donating (e.g., alkyl) | Increases | Decreases | Increases solubility but steric hindrance disrupts chain planarity, reducing charge mobility. nih.gov |
| Electron-withdrawing (e.g., nitro) | Increases | Decreases | Hinders polymerization and reduces electron density on the polymer backbone. |
Application in Coating Technologies
Polyaniline and its derivatives are extensively studied for their use in anti-corrosion coatings for metals like steel. mdpi.commdpi.com When incorporated into a coating formulation, such as an epoxy paint, polyaniline can protect the underlying metal by promoting the formation of a passive oxide layer on the metal's surface. sid.ircore.ac.uk This passivation mechanism provides anodic protection, shifting the corrosion potential of the metal to a region where it is less susceptible to corrosion. core.ac.uk
Polymers derived from this compound could be used as additives in such protective coatings. researchgate.net The presence of the propyl group could enhance the hydrophobicity and adhesion of the coating to the metal substrate, while the polymer backbone provides the anti-corrosion effect. These coatings can offer an environmentally friendlier alternative to traditional corrosion inhibitors that rely on heavy metals. core.ac.uk
Role as a Precursor in Fine Chemical Synthesis
Beyond polymer science, this compound is a valuable intermediate in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles.
Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Benzimidazoles from nitroaniline precursors)
This compound is an ideal precursor for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and materials science. nih.govpcbiochemres.com The most common synthetic route is a one-pot reductive cyclization. pcbiochemres.comorganic-chemistry.org
In this reaction, the 2-nitroaniline (B44862) derivative is reacted with an aldehyde in the presence of a reducing agent. The process involves two key steps:
Reduction: The nitro group of this compound is reduced to a primary amine group, forming an in situ substituted o-phenylenediamine.
Cyclization: The newly formed diamine then undergoes a condensation reaction with the aldehyde, followed by cyclization and aromatization to yield the final benzimidazole (B57391) product.
This method is highly versatile and allows for the synthesis of a wide array of benzimidazoles by varying the aldehyde reactant. organic-chemistry.orgresearchgate.net Using this compound as the starting material results in a benzimidazole ring system bearing a propyl group at the 6-position. Various reducing systems can be employed for this transformation, including sodium dithionite (B78146) (Na2S2O4) or a combination of zinc powder and sodium bisulfite (Zn/NaHSO3). pcbiochemres.comorganic-chemistry.org These methods are often favored for their mild reaction conditions and high yields. pcbiochemres.comresearchgate.net
The table below outlines common methods for this synthetic transformation.
| Reducing Agent / Catalyst | Reaction Conditions | Key Advantages |
| Sodium Dithionite (Na2S2O4) | Ethanol, heat | Highly efficient, versatile for various functional groups. organic-chemistry.org |
| Zinc (Zn) / Sodium Bisulfite (NaHSO3) | Water, 100°C | Environmentally benign (uses water as solvent), simple workup. pcbiochemres.com |
| Gold (Au) Catalysts | CO2 and H2 | Utilizes CO2 as a C1 source for cyclization. rsc.org |
| Electrochemical Reduction | Undivided cell, constant current | Avoids the need for strong chemical reductants. rsc.org |
Preparation of Specialty Chemical Intermediates (e.g., Diazonium derivatives)
The chemical compound this compound serves as a valuable precursor in the synthesis of various specialty chemical intermediates, most notably diazonium derivatives. The conversion of primary aromatic amines, such as this compound, into diazonium salts is a fundamental process in synthetic organic chemistry known as diazotization. lkouniv.ac.in This reaction provides a versatile gateway to a wide array of functional groups on the aromatic ring.
The diazotization process involves treating the primary aromatic amine with a source of nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures, generally between 0°C and 10°C. lkouniv.ac.inglobalresearchonline.net The reactive electrophilic species, the nitrosonium cation (NO⁺), is generated under these acidic conditions. lkouniv.ac.in This cation then reacts with the nucleophilic amino group of this compound. Following a series of proton transfers and the elimination of a water molecule, the corresponding diazonium salt is formed. lkouniv.ac.in
The resulting 2-nitro-4-propylbenzenediazonium salt is a highly reactive intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), which can be substituted by a variety of nucleophiles. This reactivity allows for the introduction of functional groups that are often difficult to install directly onto the aromatic ring. lkouniv.ac.in Examples of such transformations include:
Sandmeyer Reaction: Treatment with cuprous halides (CuCl, CuBr) to introduce chloro- and bromo- substituents. lkouniv.ac.in
Balz-Schiemann Reaction: Reaction with fluoroboric acid (HBF₄) to yield an aryl fluoride. lkouniv.ac.in
Hydrolysis: Heating the diazonium salt in water to produce the corresponding phenol. lkouniv.ac.in
These diazonium salt-mediated reactions are crucial for producing complex molecules used as intermediates in the manufacturing of dyes, pharmaceuticals, and other fine chemicals. google.comsynhet.com
Development of Advanced Sorbent Materials for Analytical Applications
In the field of analytical chemistry, there is a continuous demand for new materials with enhanced selectivity and efficiency for the extraction and preconcentration of analytes from complex samples. This compound derivatives have been instrumental in the development of such advanced sorbent materials.
Synthesis of Grafted Materials (e.g., p-nitro-N-propylaniline/silica)
A notable advancement in sorbent technology is the creation of hybrid materials that combine the properties of organic molecules with the robustness of inorganic supports. An example of this is the synthesis of p-nitro-N-propylaniline/silica (B1680970) (pNNPASi), a novel material created through grafting reactions. nih.gov In this process, the organic moiety, structurally related to this compound, is chemically bonded to the surface of silica particles.
The synthesis of such grafted materials leverages the reactivity of the aniline derivative and the surface chemistry of silica. The process results in a material where the organic functional groups are covalently attached to the silica support. This grafting prevents the leaching of the organic phase during analytical procedures and provides a sorbent with unique chemical properties dictated by the attached functional groups. nih.govresearchgate.net The resulting pNNPASi material can be characterized by techniques such as elemental analysis and N₂-adsorption-desorption isotherms to confirm successful synthesis and determine its physical properties. nih.gov
Application in Solid Phase Extraction Techniques (e.g., Matrix Solid Phase Dispersion)
The synthesized p-nitro-N-propylaniline/silica sorbent has demonstrated significant utility in modern sample preparation techniques, particularly Matrix Solid Phase Dispersion (MSPD). nih.gov MSPD is a sample preparation method that integrates extraction and cleanup into a single step, making it particularly useful for solid, semi-solid, and viscous samples. researchgate.net
In a study involving the analysis of multiclass, multiresidue pesticides in carrots, pNNPASi was used as the solid phase sorbent in an MSPD extraction. nih.gov The performance of this new material was compared with the commonly used C18 sorbent. The results indicated that the pNNPASi sorbent exhibited better performance for eight out of the ten pesticides tested. nih.gov The method achieved recoveries in the range of 48-106% with precisions varying from 6 to 20% for wet carrot samples. nih.gov
This superior performance highlights the potential of custom-synthesized sorbents like pNNPASi in enhancing the efficiency and selectivity of solid-phase extraction techniques. The limits of quantification (LOQs) achieved using this method were below the maximum residue levels (MRLs) established by major regulatory bodies, demonstrating its suitability for food safety analysis. nih.gov
Structure Property Relationships of 2 Nitro 4 Propylaniline and Its Derivatives Excluding Biological/therapeutic
Influence of Substituent Effects on Electronic and Steric Properties
Hammett's Substituent Theory in Aromatic Nitroaniline Systems
Hammett's substituent theory provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The theory utilizes substituent constants (σ) to describe the electron-donating or electron-withdrawing nature of a group and its effect on the reaction rate or equilibrium constant of a reaction. wikipedia.org In aromatic nitroaniline systems, the nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation is a result of the nitro group's ability to pull electron density from the ring, making it less susceptible to attack by electrophiles.
The Hammett equation is expressed as:
log(K/K₀) = σρ
or
log(k/k₀) = σρ
Where:
K or k is the equilibrium or rate constant for the substituted reactant.
K₀ or k₀ is the reference constant for the unsubstituted reactant. wikipedia.org
σ (sigma) is the substituent constant, which depends only on the specific substituent. wikipedia.org
ρ (rho) is the reaction constant, which depends on the type of reaction but not the substituent. wikipedia.org
Substituent constants (σ) are specific to the substituent and its position (meta or para) on the benzene (B151609) ring. libretexts.org Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. researchgate.net For instance, a nitro substituent significantly increases the rate of reactions that are favored by electron withdrawal from the reaction site. libretexts.org Conversely, electron-donating groups like methyl or methoxy (B1213986) groups decrease the reaction rate relative to the unsubstituted compound. libretexts.org
In a study of para-nitroaniline (pNA) derivatives, it was found that electron-donating substituents (with lower σR values) cause a redshift in the absorption spectrum, while electron-withdrawing groups (with higher σR values) lead to a blueshift. nih.gov The σm⁰ constants showed the best correlation with HOMO and LUMO energies, whereas the σR constants correlated best with the transition energy of the first absorption band and the HOMO-LUMO energy gap. nih.gov
Table 1: Hammett Substituent Constants (σ) for Common Functional Groups
| Substituent | σ (meta) | σ (para) |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| -H | 0 | 0 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -NH₂ | -0.16 | -0.66 |
This table presents a selection of Hammett substituent constants to illustrate the electronic effects of different functional groups.
Impact of Steric Hindrance from Propyl Group on Reactivity and Selectivity
The propyl group at the 4-position of 2-nitro-4-propylaniline introduces steric hindrance, which can significantly influence the molecule's reactivity and the selectivity of its reactions. Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the case of this compound, the bulkiness of the propyl group can affect how other molecules approach the aniline (B41778) ring and the amino group.
For example, in reactions involving the amino group, the propyl substituent can sterically hinder the approach of reagents. This can lead to a decrease in reaction rates compared to less hindered anilines. The nucleophilicity of amines can be significantly reduced with increasing steric hindrance around the nitrogen atom. researchgate.net While the electronic properties of aliphatic amines are similar, steric hindrance is often a more decisive factor in their reactivity. researchgate.net
Furthermore, the propyl group can influence the regioselectivity of reactions on the aromatic ring. While the nitro group is a strong deactivator and directs incoming electrophiles to the meta position relative to itself, the interplay with the propyl group can lead to a more complex substitution pattern. For instance, in the nitration of quinolone derivatives, steric hindrance from a methyl group was found to prevent nitration at the adjacent position, favoring nitration at the para-position relative to an electron-donating group. kochi-tech.ac.jp This suggests that the propyl group in this compound could similarly influence the position of further substitution on the aromatic ring.
The steric bulk of N-alkyl groups, such as the propyl group, can also impact the efficiency of certain coupling reactions. For instance, larger N-alkyl groups have been shown to decrease yields in Buchwald-Hartwig amination reactions. Overcoming these steric barriers may require optimization of reaction conditions, such as using high-pressure or microwave-assisted heating.
Modulation of Photophysical Properties and Electronic Transitions
The photophysical properties of this compound, such as its absorption and emission of light, are intrinsically linked to its molecular structure. The electronic transitions that occur upon absorption of UV-visible light are particularly sensitive to the nature of the substituents on the aromatic ring.
Relationship between Molecular Structure and UV-Vis Absorption Spectra
The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions occurring within it. For organic compounds, absorption in the UV-visible range (200-800 nm) is typically associated with molecules containing π-electron systems and heteroatoms with non-bonding valence-shell electrons, known as chromophores. msu.edumedium.com The presence of conjugated systems, where double or triple bonds are separated by single bonds, generally shifts the absorption maxima to longer wavelengths. msu.edushimadzu.com
In nitroaniline derivatives, the nitro group and the amino group, along with the benzene ring, form a "push-pull" system. The amino group acts as an electron donor (the "push") and the nitro group as an electron acceptor (the "pull"). This electronic arrangement leads to characteristic absorption bands in the UV-Vis spectrum. The absorption spectra of nitroaniline isomers show distinct patterns, and the reduction of these compounds can be monitored using UV-Vis spectroscopy. researchgate.netresearchgate.net
The position and intensity of the absorption bands are influenced by the substituents on the aromatic ring. Electron-donating groups tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups can cause a hypsochromic shift (shift to shorter wavelengths). nih.gov For example, in a study of a nitro-substituted triphenylamine (B166846), a long-wavelength absorption band showed a significant red-shift in a polar solvent compared to a nonpolar solvent, indicating the charge-transfer character of the excited state. ustc.edu.cn
Table 2: UV-Vis Absorption Data for Selected Nitroaniline Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| p-Nitroaniline | Ethanol | 373 | 15,000 |
| m-Nitroaniline | Ethanol | 365 | 1,500 |
| o-Nitroaniline | Ethanol | 405 | 5,000 |
This table provides a comparison of the maximum absorption wavelengths (λmax) and molar absorptivities for the three isomers of nitroaniline, highlighting the influence of the substituent position on the electronic absorption.
Role of Charge Transfer Effects on Electronic Absorption
The electronic absorption spectra of push-pull molecules like this compound are often dominated by intramolecular charge transfer (ICT) transitions. chemrxiv.org An ICT transition involves the transfer of an electron from the electron-donating part of the molecule to the electron-accepting part upon absorption of light. libretexts.org In the case of nitroanilines, this corresponds to the transfer of electron density from the amino group and the benzene ring to the nitro group. chemrxiv.orgchemrxiv.org
The extent of this charge transfer can be influenced by both the substituents on the molecule and the polarity of the solvent. Studies on para-nitroaniline (pNA) have shown that the first absorption band corresponds to a π→π* transition with significant charge transfer from the amine and the benzene ring to the nitro group. chemrxiv.orgchemrxiv.org The ICT character of this transition is enhanced in more polar solvents. chemrxiv.org
A study on pNA derivatives revealed that electron-donating substituents slightly increase the charge transfer character compared to unsubstituted pNA, while electron-accepting substituents decrease it, leading to more localized excitations within the aromatic ring. nih.gov Another investigation into a nitro-substituted triphenylamine also identified a solvent-sensitive charge transfer state. ustc.edu.cn The formation of charge transfer complexes can lead to the appearance of new, often intense, charge transfer bands in the absorption spectrum. libretexts.org
The efficiency of these charge transfer processes is crucial for the potential application of these molecules in areas such as nonlinear optics and as sensitizers in solar cells. Understanding the relationship between molecular structure and charge transfer dynamics is therefore a key area of research. researchgate.net
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Environmentally Benign Synthetic Routes
The current synthetic routes to 2-Nitro-4-propylaniline often involve traditional nitration and amination reactions that can generate significant waste and utilize harsh reagents. Future research is focused on developing greener alternatives that minimize environmental impact. This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the development of continuous flow processes. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these emerging synthetic strategies. The goal is to create pathways that are not only higher in yield and selectivity but also inherently safer and more sustainable.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is becoming an indispensable tool in the study of this compound. Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, are being employed to predict the compound's properties and reactivity. These models can provide insights into reaction mechanisms, helping to optimize synthetic routes and predict the electronic and structural properties of novel derivatives. By simulating the behavior of this compound-based materials, researchers can design next-generation functional materials with tailored optical, electronic, and thermal properties for specific applications. This predictive power accelerates the discovery and development process, reducing the need for extensive trial-and-error experimentation.
Integration with Emerging Analytical Technologies for In-depth Characterization
A thorough understanding of the structure-property relationships of this compound and its derivatives relies on sophisticated analytical techniques. Future research will see the increased integration of emerging analytical technologies for more in-depth characterization. Techniques such as two-dimensional NMR spectroscopy, single-crystal X-ray diffraction, and advanced mass spectrometry methods will provide detailed information about the molecular structure and purity of synthesized compounds. Furthermore, techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) will be crucial for characterizing the morphology and surface properties of materials derived from this compound at the nanoscale.
Q & A
What are the key synthetic routes for preparing 2-Nitro-4-propylaniline, and how does the propyl substituent influence reaction regioselectivity?
Basic Research Focus : Synthesis optimization and substituent effects.
Methodological Answer :
this compound can be synthesized via nitration of 4-propylaniline. The propyl group at the para position directs nitration to the ortho position due to its electron-donating inductive effect, favoring electrophilic aromatic substitution. However, competing side reactions (e.g., over-nitration or oxidation) require controlled conditions. A stepwise approach involves:
Propylation : Alkylation of aniline using propyl bromide under basic conditions .
Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Monitor regioselectivity via TLC or HPLC .
Advanced Consideration : Computational modeling (DFT) predicts electronic effects of the propyl group on transition states, aiding in optimizing reaction conditions to suppress meta-nitration byproducts .
How can conflicting NMR spectral data for this compound derivatives be resolved?
Basic Research Focus : Analytical validation.
Methodological Answer :
Discrepancies in NMR signals (e.g., aromatic proton splitting or unexpected coupling constants) may arise from rotational isomerism or solvent effects. To resolve these:
Variable Temperature NMR : Conduct experiments at −40°C to slow rotational motion and simplify splitting patterns .
2D NMR (COSY, HSQC) : Assign overlapping signals by correlating protons and carbons .
Comparative Analysis : Cross-reference with deuterated analogs (e.g., 4-Nitroaniline-d₄) to confirm assignments .
What strategies stabilize this compound under prolonged storage for kinetic studies?
Basic Research Focus : Stability and storage.
Methodological Answer :
The nitro and amino groups make the compound prone to oxidation and photodegradation. Stabilization protocols include:
Inert Atmosphere : Store under argon or nitrogen in amber vials to prevent oxidation .
Low-Temperature Storage : Keep at −20°C in anhydrous solvents (e.g., DMSO or chloroform) to retard decomposition .
Additives : Use radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation .
How does the propyl group in this compound affect its reactivity in palladium-catalyzed cross-coupling reactions?
Advanced Research Focus : Mechanistic studies in catalysis.
Methodological Answer :
The propyl group’s steric bulk and electron-donating nature influence catalytic efficiency:
Steric Effects : The ortho-nitro and para-propyl groups hinder Pd coordination, requiring bulky ligands (e.g., XPhos) to enhance turnover .
Electronic Effects : DFT calculations show the propyl group raises the HOMO energy of the aniline, facilitating oxidative addition to Pd(0) .
Experimental Validation : Compare coupling yields (e.g., Suzuki-Miyaura) with analogs (e.g., 2-Nitro-4-methylaniline) to isolate steric vs. electronic contributions .
What analytical techniques are critical for detecting trace impurities in this compound synthesized via continuous-flow reactors?
Advanced Research Focus : Purity assessment in process chemistry.
Methodological Answer :
High-resolution techniques are required due to structurally similar byproducts (e.g., 3-Nitro-4-propylaniline):
HPLC-MS : Use a C18 column with a water/acetonitrile gradient and ESI-MS to detect nitroso derivatives (m/z = [M+16]) .
GC-FID : Quantify volatile impurities (e.g., residual propyl bromide) with a DB-5 column .
XRD : Confirm crystalline purity and identify polymorphs .
How do solvent polarity and pH influence the tautomeric equilibrium of this compound in solution?
Advanced Research Focus : Solvation effects on molecular structure.
Methodological Answer :
The nitro and amino groups enable tautomerism between amine-nitro and imine-nitroso forms:
UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax ~400 nm for nitroso tautomer) in solvents of varying polarity (e.g., DMSO vs. hexane) .
pH Titration : Use Britton-Robinson buffer to assess tautomer prevalence; the imine form dominates above pH 5 due to deprotonation .
Computational Modeling : MD simulations correlate solvation shells with tautomeric ratios .
What contradictions exist in reported pKa values for this compound, and how can they be reconciled?
Advanced Research Focus : Data validation and error analysis.
Methodological Answer :
Reported pKa values (e.g., 2.52±0.10 vs. literature analogs) may vary due to:
Measurement Techniques : Potentiometric titrations vs. spectrophotometric methods yield differences (±0.3 units). Standardize using a unified method (e.g., Sirius T3) .
Solvent Effects : Correct for aqueous vs. non-aqueous solvent systems using the Yasuda-Shedlovsky extrapolation .
Impurity Interference : Purify samples via preparative HPLC before measurement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
